
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dicarboximide group and a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) typically involves the reaction of cyclohexene with maleic anhydride to form the dicarboxylic acid derivative. This intermediate is then reacted with propylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the imide group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted imides.
Scientific Research Applications
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) involves its interaction with specific molecular targets. The imide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexene-1,2-dicarboximide, N-methyl-, cis-(8CI)
- 4-Cyclohexene-1,2-dicarboximide, N-ethyl-, cis-(8CI)
- 4-Cyclohexene-1,2-dicarboximide, N-butyl-, cis-(8CI)
Uniqueness
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) is unique due to its specific propyl substitution, which influences its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3aS,7aR)-2-propyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-4,8-9H,2,5-7H2,1H3/t8-,9+ |
InChI Key |
BAPLXEYNVOWNPO-DTORHVGOSA-N |
Isomeric SMILES |
CCCN1C(=O)[C@@H]2CC=CC[C@@H]2C1=O |
Canonical SMILES |
CCCN1C(=O)C2CC=CCC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


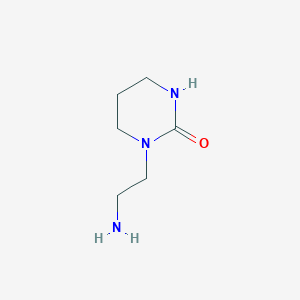
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
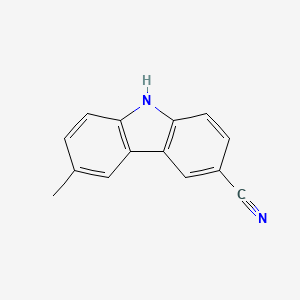
![3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B12328039.png)
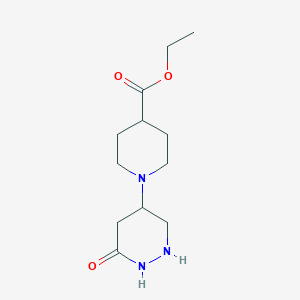
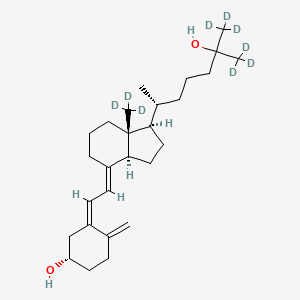
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)
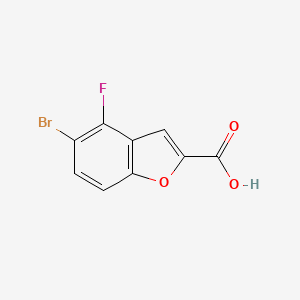
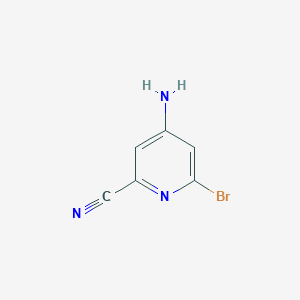
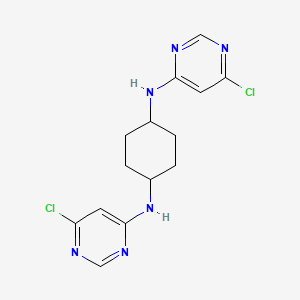
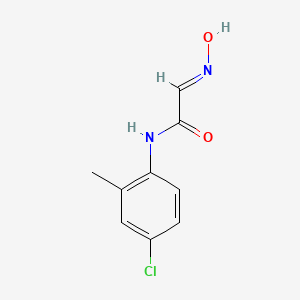
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)

![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
